molecular formula C27H29FN4OS B2961743 N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-44-5

N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2961743
CAS No.: 476452-44-5
M. Wt: 476.61
InChI Key: MHEFUFJFSYKURX-UHFFFAOYSA-N
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Description

N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a research-grade chemical recognized in scientific literature as a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the modulation of neuronal excitability and emotional behaviors. The primary research value of this compound lies in its utility for probing the complex physiological and pathophysiological roles of TRPC5. Studies have linked TRPC5 activity to mechanisms underlying anxiety and depression, making this inhibitor a critical tool for investigating novel therapeutic targets for mood and affective disorders. Its mechanism of action involves direct antagonism of the TRPC5 ion channel, thereby reducing calcium influx and subsequent downstream signaling cascades that influence synaptic plasticity and neuronal firing. Researchers employ this selective inhibitor in vitro and in vivo to dissect TRPC5's contribution to neurological pathways and to validate its potential as a target for neuropsychiatric conditions. Furthermore, its selectivity profile helps differentiate TRPC5-mediated effects from those of related channels, such as TRPC4, providing crucial insights for the development of targeted central nervous system (CNS) therapeutics.

Properties

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4OS/c28-22-8-6-18(7-9-22)17-34-26-31-30-24(32(26)23-4-2-1-3-5-23)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEFUFJFSYKURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The adamantane moiety may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of 1,2,4-triazole derivatives with adamantane-1-carboxamide modifications. Key structural analogs include:

  • Alkylthio-substituted triazoles : Compounds such as 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole (R = methyl or phenyl) with varying alkyl chains (butyl to decyl) .
  • N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide : Features a butyl group at position 4 and a branched alkylthio substituent .
Table 1: Physical-Chemical Properties of Selected Analogs
Compound Structure R Group Sulfanyl Substituent Melting Point (°C) Solubility (mg/mL)
Target Compound Phenyl 4-Fluorobenzyl Data pending Data pending
3-Heptylthio-5-adamantyl-4-phenyltriazole Phenyl Heptyl 148–150 0.12 (Water)
3-Butylthio-5-adamantyl-4-methyltriazole Methyl Butyl 132–134 0.25 (Water)
N-[(5-butan-2-ylsulfanyl-4-butyltriazol-3-yl)methyl]adamantane-1-carboxamide Butyl Butan-2-yl Not reported Not reported

Data sourced from synthetic studies .

Key Observations :

  • Alkyl vs. Aromatic Substituents : Alkylthio analogs (e.g., heptyl, butyl) exhibit lower melting points and higher water solubility compared to aromatic substituents, likely due to reduced crystallinity and increased hydrophobicity. The target compound’s 4-fluorobenzylthio group may enhance binding specificity via π-π interactions but reduce solubility .
  • Adamantane Impact : All analogs show elevated lipophilicity, suggesting improved membrane permeability, a trait critical for central nervous system targeting .
Table 2: Antihypoxic Activity in Rodent Models
Compound Survival Time (min) Dose (mg/kg) Efficacy vs. Control (Mexidol, 100 mg/kg)
Target Compound Data pending Pending Pending
3-Hexylthio-5-adamantyl-4-phenyltriazole 28.4 ± 1.2 1/10 LD50 1.3× higher
3-Octylthio-5-adamantyl-4-methyltriazole 25.9 ± 0.8 1/10 LD50 1.1× higher
Mexidol (Control) 23.5 ± 0.6 100 Baseline

Data derived from hypoxia studies .

Key Findings :

  • Chain Length Dependence : Longer alkyl chains (e.g., hexyl, octyl) correlate with prolonged survival times, possibly due to enhanced bioavailability or target engagement. The target compound’s fluorophenyl group may alter metabolic stability, though experimental data are needed .
  • Adamantane Role : Adamantane-containing analogs consistently outperform Mexidol, highlighting its contribution to efficacy .

Electronic and Metabolic Considerations

  • Fluorophenyl Effects: The electron-withdrawing fluorine atom may increase oxidative stability and resistance to cytochrome P450 metabolism compared to non-fluorinated analogs. This could extend half-life but requires validation .
  • Synthetic Feasibility : The target compound’s synthesis parallels methods for alkylthio analogs (e.g., cyclization in alkaline media, haloalkane addition), though yields may vary with fluorophenyl reactivity .

Biological Activity

N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure is characterized by an adamantane core linked to a triazole moiety and a fluorophenyl group. This unique configuration may contribute to its biological activity.

  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes, including α-glucosidase. Inhibitors of this enzyme are crucial in managing postprandial hyperglycemia in diabetic patients.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Interaction with Receptors : The compound may interact with dopamine transporters (DAT) and sigma receptors, which are implicated in neuropharmacological effects.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibition of α-glucosidase with an IC50 value comparable to known inhibitors like acarbose. The inhibition constant (Ki) indicates its potential as a therapeutic agent for diabetes management.

Compound NameIC50 (µM)Ki (µM)Type of Inhibition
Acarbose999.31-Competitive
Test Compound247.354.40Mixed-competitive

Antioxidant Activity

The compound's ability to scavenge free radicals has been evaluated using various assays. Results indicate that it possesses moderate antioxidant properties.

Assay TypeEC50 (µg/mL)
DPPH Scavenging364
ABTS Scavenging250

Case Studies

  • Diabetes Management : A study involving diabetic animal models demonstrated that the administration of this compound significantly reduced blood glucose levels post-meal compared to controls.
  • Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. Table 1: Comparative Bioactivity of Adamantane-Triazole Derivatives

CompoundIC₅₀ (HIV Protease)LogPCytotoxicity (CC₅₀)Reference
Target Compound0.45 µM3.2>100 µM
5-(Adamantan-1-yl)-4-methyl analog1.2 µM2.885 µM
Cycloheptyl-triazole ()3.7 µM4.132 µM

Q. Table 2: DOE-Optimized Conditions for Sulfanyl Group Incorporation

FactorLow LevelHigh LevelOptimal Value
Temperature50°C70°C65°C
Molar Ratio1:11:2.51:2
Reaction Time8 hrs16 hrs12 hrs

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